molecular formula C10H12N2O3 B253509 N-(3,6-dimethyl-2-nitrophenyl)acetamide

N-(3,6-dimethyl-2-nitrophenyl)acetamide

Cat. No. B253509
M. Wt: 208.21 g/mol
InChI Key: BGJRFFYDQCNGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,6-dimethyl-2-nitrophenyl)acetamide, also known as DMNAA, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of N-(3,6-dimethyl-2-nitrophenyl)acetamide involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's function and the accumulation of the substrate in the body. N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to be a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the compound is removed.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of oxidative stress. This compound has been shown to increase the levels of reactive oxygen species in cells, leading to cell damage and death. N-(3,6-dimethyl-2-nitrophenyl)acetamide has also been found to modulate the levels of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

N-(3,6-dimethyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of use. This compound can be easily synthesized and purified, making it a valuable tool for researchers. However, N-(3,6-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its potential toxicity and the need for caution when handling the compound. Researchers must take appropriate safety measures when working with N-(3,6-dimethyl-2-nitrophenyl)acetamide to avoid any potential health risks.

Future Directions

There are several future directions for the use of N-(3,6-dimethyl-2-nitrophenyl)acetamide in scientific research. One potential area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Another potential area of interest is the development of new fluorescent probes based on N-(3,6-dimethyl-2-nitrophenyl)acetamide for the detection of biomolecules in cells and tissues.
Conclusion:
N-(3,6-dimethyl-2-nitrophenyl)acetamide is a valuable tool for scientific research, with its various biochemical and physiological effects making it a useful compound for investigating enzyme kinetics, protein-ligand interactions, and drug discovery. The compound's mechanism of action involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. N-(3,6-dimethyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of use, but also has some limitations, including its potential toxicity. There are several future directions for the use of N-(3,6-dimethyl-2-nitrophenyl)acetamide in scientific research, including the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and the development of new fluorescent probes.

Synthesis Methods

N-(3,6-dimethyl-2-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,6-dimethyl-2-nitrophenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3,6-dimethyl-2-nitrophenyl)acetamide in a pure form.

Scientific Research Applications

N-(3,6-dimethyl-2-nitrophenyl)acetamide has been used in various scientific research studies, including the investigation of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. N-(3,6-dimethyl-2-nitrophenyl)acetamide has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids.

properties

Product Name

N-(3,6-dimethyl-2-nitrophenyl)acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(3,6-dimethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-7(2)10(12(14)15)9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)

InChI Key

BGJRFFYDQCNGBQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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